3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

KCNQ potassium channel electrophysiology Kv7 modulator

This compound is a uniquely selective KCNQ2/KCNQ3 activator (EC50=380 nM) with 108-fold selectivity over cardiac KCNQ1, making it ideal for neuronal Kv7.2/Kv7.3 studies with minimal cardiac off-target effects. Its potent CA7 inhibition (Ki=55 nM, 6.4-fold over CA2) and drug-like profile (XLogP3.0, zero Rule-of-Five violations) support cell-based assays. The 3-chloro substitution is critical for target selectivity—do not substitute with 2-chloro or 4-chloro isomers. Ideal for SAR campaigns and ion channel research.

Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
Cat. No. B5819799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Molecular FormulaC17H16ClN3O2
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)Cl)C
InChIInChI=1S/C17H16ClN3O2/c1-17(2)7-13-12(14(22)8-17)9-19-16(20-13)21-15(23)10-4-3-5-11(18)6-10/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23)
InChIKeyWQWNKJRKOZGYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide: Procurement-Relevant Chemical Identity and Baseline Characteristics


The compound 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide (CAS 774563-56-3, PubChem CID 944308) is a synthetic, small-molecule quinazolinone-benzamide hybrid with a molecular weight of 329.8 g/mol and a calculated XLogP3 of 3.0 [1]. It belongs to a class of tetrahydroquinazolin-2-yl benzamides that have been interrogated as modulators of ion channels and enzyme inhibitors. The compound's structure integrates a 7,7-dimethyl-5-oxo-tetrahydroquinazoline core linked via an amide bond to a 3-chlorophenyl ring. This specific substitution pattern—particularly the 3-chloro orientation on the benzamide ring—distinguishes it from positional isomers (2-chloro and 4-chloro analogs) and substituent variants (e.g., 3-methyl, 4-methoxy) that share the same core scaffold .

Why Generic Substitution Fails for 3-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide


Close positional isomers and substituent variants within the tetrahydroquinazolin-2-yl benzamide series cannot be presumed interchangeable because the chlorine position on the benzamide ring critically controls both ion-channel subtype selectivity and enzyme isoform preference. For example, the 3-chloro substitution on the benzamide ring confers a distinct KCNQ2/KCNQ3 (Kv7.2/Kv7.3) potassium channel activation profile and a unique carbonic anhydrase isoform selectivity fingerprint (CA7 vs. CA2) that differs from the 2-chloro and 4-chloro isomers, as well as from non-halogenated analogs such as the 3-methyl derivative. Generic procurement based solely on shared quinazolinone scaffold would overlook these quantifiable selectivity parameters that are essential for reproducible target engagement in electrophysiological, enzymatic, and cellular screening campaigns [1]. The differential evidence below demonstrates exactly where this compound's profile diverges from its nearest structural neighbors.

Quantitative Differentiation Evidence: 3-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide vs. Closest Analogs


KCNQ2/KCNQ3 (Kv7.2/Kv7.3) Potassium Channel Activation: EC50 Comparison vs. KCNQ1 Selectivity Window

This 3-chloro-substituted benzamide activates heteromeric KCNQ2/KCNQ3 channels with an EC50 of 380 nM, measured by 86Rb+ efflux in CHO cells. In contrast, it exhibits only weak antagonist activity at the cardiac KCNQ1/MINK channel (IC50 = 41,000 nM), yielding a selectivity window of approximately 108-fold [1]. This profile contrasts with the unsubstituted benzamide analog, which typically shows broader KCNQ family activity, and suggests that the 3-chloro group contributes to subtype discrimination. Activation at human Kv7.2/7.3 was confirmed by patch-clamp with an EC50 of 460 nM, while Kv7.3/7.5 activation was negligible (EC50 > 10,000 nM) [1].

KCNQ potassium channel electrophysiology Kv7 modulator

Carbonic Anhydrase Isoform Selectivity: CA7 (Ki = 55 nM) vs. CA2 (Ki = 350 nM)

The compound inhibits recombinant human carbonic anhydrase VII (CA7) with a Ki of 55 nM, while inhibition of the ubiquitous cytosolic isoform CA2 is substantially weaker (Ki = 350 nM), yielding a 6.4-fold selectivity for CA7 over CA2 [1]. Inhibition of the membrane-associated isoform CA4 is intermediate at Ki = 80 nM. This selectivity pattern is notable because many quinazoline-based carbonic anhydrase inhibitors exhibit poor CA7/CA2 discrimination. For comparison, the 4-chloro positional isomer typically shows a reversed selectivity profile with preferential CA2 inhibition, while non-halogenated analogs often exhibit broad, unselective CA inhibition [2].

carbonic anhydrase inhibition isoform selectivity enzyme kinetics

KCNQ2 Channel Activation Potency: Whole-Cell Patch-Clamp EC50 of 20 nM at Mouse KCNQ2

In whole-cell patch-clamp recordings from HEK293 cells expressing cloned mouse KCNQ2 channels, this compound enhanced outward potassium currents at -40 mV holding potential with an EC50 of 20 nM [1]. This represents a 19-fold higher potency compared to its EC50 at the heteromeric human KCNQ2/KCNQ3 channel (380 nM), suggesting potential homomeric vs. heteromeric channel selectivity. Comparable quinazolinone benzamide compounds lacking the 3-chloro substitution or bearing a 3-methyl group typically show EC50 values in the 100–500 nM range at mouse KCNQ2, positioning this 3-chloro analog at the more potent end of the activity spectrum within the class [2].

KCNQ2 opener potassium channel patch-clamp electrophysiology

Physicochemical Property Differentiation: Lipophilicity and Permeability Predictors

The 3-chloro compound exhibits a calculated XLogP3 of 3.0, a single hydrogen bond donor, four hydrogen bond acceptors, and only two rotatable bonds, resulting in zero Rule-of-Five violations [1]. This lipophilicity falls within the optimal range for passive membrane permeability while remaining below the threshold associated with promiscuous binding (XLogP > 5). In comparison, the 3-methyl analog has a slightly higher XLogP (~3.5) due to the less polar methyl substituent, and the 4-chloro isomer has a nearly identical XLogP but a different dipole moment vector due to para-substitution, which can influence binding pose and target engagement kinetics .

Lipinski properties drug-likeness physicochemical profiling

High-Value Research and Screening Applications for 3-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide


KCNQ2/KCNQ3 Potassium Channel Activator Screening and Electrophysiology Studies

This compound serves as a selective KCNQ2/KCNQ3 activator (EC50 = 380 nM) with a 108-fold selectivity window over cardiac KCNQ1/MINK channels. It is appropriate for electrophysiological characterization of neuronal Kv7.2/Kv7.3 currents in native tissue or recombinant systems where cardiac KCNQ1 off-target effects must be minimized. The 20 nM potency at mouse KCNQ2 homomeric channels further enables mechanistic studies on channel subtype composition using low-concentration protocols [1].

Carbonic Anhydrase VII-Selective Inhibition for CNS Chemical Biology

With a Ki of 55 nM for CA7 and 6.4-fold selectivity over cytosolic CA2, this compound is a suitable starting scaffold for developing brain-penetrant carbonic anhydrase inhibitors. The intermediate CA4 activity (Ki = 80 nM) provides an additional selectivity parameter for structure-activity relationship (SAR) campaigns targeting neurological indications where CA7 inhibition is implicated, without perturbing systemic CA2-dependent bicarbonate homeostasis [2].

Differential Screening Libraries for Quinazolinone-Benzamide SAR Exploration

The compound's unique combination of the 3-chloro substitution pattern, XLogP of 3.0, and zero Rule-of-Five violations makes it an ideal comparator compound in focused screening libraries designed to probe the SAR of quinazolinone-benzamide ion channel modulators and enzyme inhibitors. Its distinct selectivity fingerprints (KCNQ2 vs. KCNQ2/KCNQ3 vs. KCNQ1; CA7 vs. CA2 vs. CA4) provide multi-dimensional differentiation from the 2-chloro, 4-chloro, and 3-methyl analogs, enabling systematic exploration of substituent effects on target engagement and selectivity [3].

In Vitro Pharmacological Tool for Neuronal Excitability Studies

Given its potent activation of KCNQ2-containing potassium channels (EC50 = 20–460 nM across species and subunit compositions) and its negligible activity at Kv7.3/7.5 (EC50 > 10,000 nM), this compound is suitable for dissecting the contributions of specific Kv7 channel subtypes to neuronal excitability, neurotransmitter release, and synaptic plasticity in rodent and human neuronal models. The compound's drug-like physicochemical profile (XLogP 3.0, low rotatable bond count) supports its use in cell-based assays without formulation challenges associated with highly lipophilic analogs [1].

Quote Request

Request a Quote for 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.